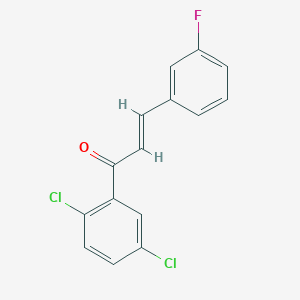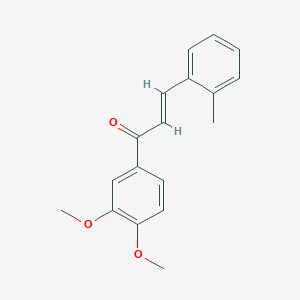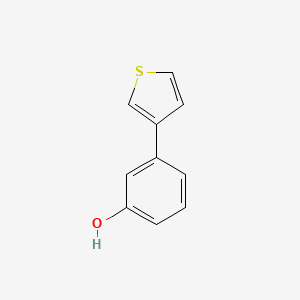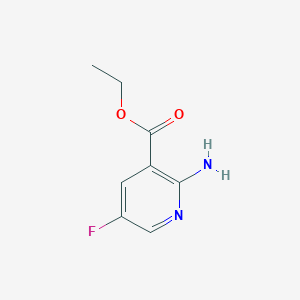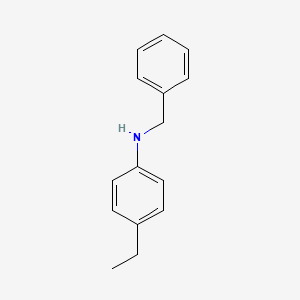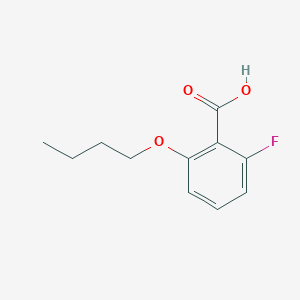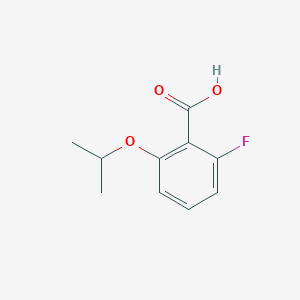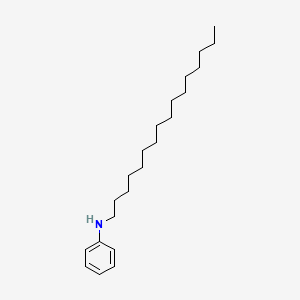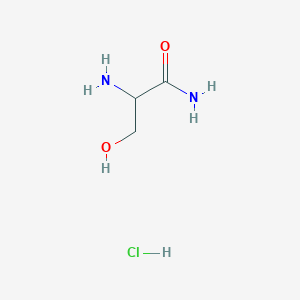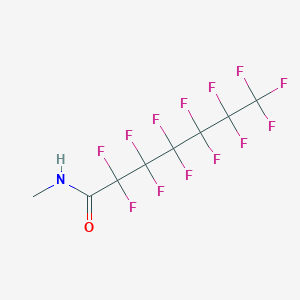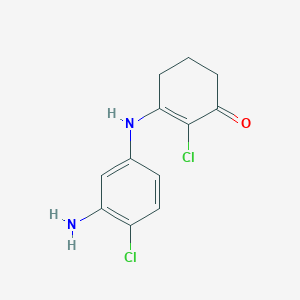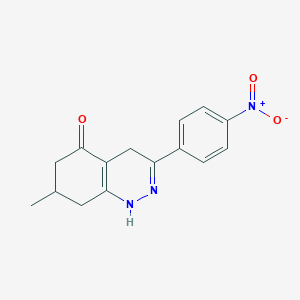
7-Methyl-3-(4-nitrophenyl)-1,4,6,7,8-pentahydrocinnolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-3-(4-nitrophenyl)-1,4,6,7,8-pentahydrocinnolin-5-one is a polycyclic aromatic hydrocarbon (PAH) compound that is commonly used in scientific research. This compound is a member of the cinnolinone family, which includes a variety of compounds with similar structures. It is a colorless solid that is soluble in water and is known for its stability and low toxicity. 7-Methyl-3-(4-nitrophenyl)-1,4,6,7,8-pentahydrocinnolin-5-one has a variety of applications in scientific research, including in medicinal chemistry and biochemistry. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions of 7-Methyl-3-(4-nitrophenyl)-1,4,6,7,8-pentahydrocinnolin-5-one.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 7-Methyl-3-(4-nitrophenyl)-1,4,6,7,8-pentahydrocinnolin-5-one involves the condensation of 4-nitrobenzaldehyde with 2-amino-3-methylbutanoic acid followed by cyclization to form the pentahydrocinnoline ring system. The resulting intermediate is then subjected to reduction and acylation to yield the final product.
Starting Materials
4-nitrobenzaldehyde, 2-amino-3-methylbutanoic acid, Sodium borohydride, Acetic anhydride, Sodium acetate, Methanol, Ethanol, Diethyl ether, Wate
Reaction
Step 1: Condensation of 4-nitrobenzaldehyde with 2-amino-3-methylbutanoic acid in methanol or ethanol using sodium acetate as a catalyst to form the intermediate Schiff base., Step 2: Cyclization of the Schiff base intermediate by heating with acetic anhydride in the presence of sodium acetate to form the pentahydrocinnoline ring system., Step 3: Reduction of the nitro group in the pentahydrocinnoline intermediate using sodium borohydride in methanol or ethanol to yield the corresponding amine., Step 4: Acylation of the amine intermediate with acetic anhydride in the presence of sodium acetate to form the final product, 7-Methyl-3-(4-nitrophenyl)-1,4,6,7,8-pentahydrocinnolin-5-one.
Wissenschaftliche Forschungsanwendungen
7-Methyl-3-(4-nitrophenyl)-1,4,6,7,8-pentahydrocinnolin-5-one has a variety of applications in scientific research. It has been used as a model compound to study the structure and reactivity of 7-Methyl-3-(4-nitrophenyl)-1,4,6,7,8-pentahydrocinnolin-5-ones. It has also been used to study the metabolism of 7-Methyl-3-(4-nitrophenyl)-1,4,6,7,8-pentahydrocinnolin-5-ones in the environment. Additionally, 7-Methyl-3-(4-nitrophenyl)-1,4,6,7,8-pentahydrocinnolin-5-one has been used as a starting material in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, antifungal drugs, and anticancer drugs.
Wirkmechanismus
The exact mechanism of action of 7-Methyl-3-(4-nitrophenyl)-1,4,6,7,8-pentahydrocinnolin-5-one is not fully understood. However, it is believed to interact with certain enzymes in the body, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, 7-Methyl-3-(4-nitrophenyl)-1,4,6,7,8-pentahydrocinnolin-5-one has been shown to inhibit the activity of certain enzymes, including monoamine oxidase and cyclooxygenase.
Biochemische Und Physiologische Effekte
7-Methyl-3-(4-nitrophenyl)-1,4,6,7,8-pentahydrocinnolin-5-one has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to have anti-inflammatory, antifungal, and anticancer properties. Additionally, it has been shown to reduce the activity of certain enzymes, such as monoamine oxidase and cyclooxygenase, which are involved in the metabolism of drugs and other compounds.
Vorteile Und Einschränkungen Für Laborexperimente
7-Methyl-3-(4-nitrophenyl)-1,4,6,7,8-pentahydrocinnolin-5-one has several advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively stable compound, meaning that it can be stored for long periods of time without significant degradation. Additionally, it is soluble in water, making it easy to handle and use in experiments. A limitation is that it is not easily synthesized, meaning that it must be purchased from a chemical supplier. Additionally, it is a relatively toxic compound, meaning that it must be handled with caution in the laboratory.
Zukünftige Richtungen
There are a number of potential future directions for 7-Methyl-3-(4-nitrophenyl)-1,4,6,7,8-pentahydrocinnolin-5-one research. One potential direction is to further study its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done to explore its potential applications in medicinal chemistry and biochemistry. Additionally, further research could be done to explore the potential of using this compound as a starting material in the synthesis of various pharmaceuticals. Finally, further research could be done to explore the potential of using this compound as an environmental pollutant and to understand the mechanisms of its environmental degradation.
Eigenschaften
IUPAC Name |
7-methyl-3-(4-nitrophenyl)-4,6,7,8-tetrahydro-1H-cinnolin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-9-6-14-12(15(19)7-9)8-13(16-17-14)10-2-4-11(5-3-10)18(20)21/h2-5,9,17H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTACTNONNRPADX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CC(=NN2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-3-(4-nitrophenyl)-1,4,6,7,8-pentahydrocinnolin-5-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

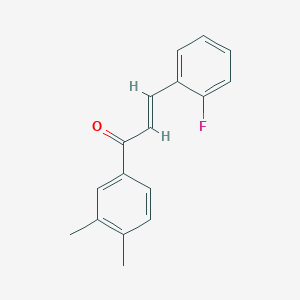
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3,4-dimethylphenyl)prop-2-en-1-one](/img/structure/B6355222.png)
